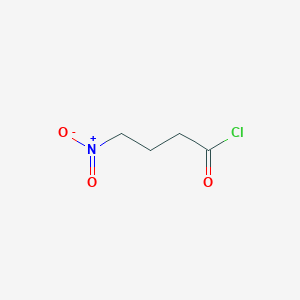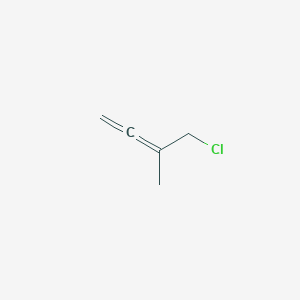
4-nitrobutanoyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrobutanoyl chloride is an organic compound with the molecular formula C4H6ClNO3. It is a derivative of butanoyl chloride, where a nitro group is attached to the fourth carbon atom. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Nitrobutanoyl chloride can be synthesized through the nitration of butanoyl chloride. The process involves the introduction of a nitro group into the butanoyl chloride molecule. This can be achieved using nitrating agents such as nitric acid in the presence of sulfuric acid.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration reactions. The reaction conditions are carefully controlled to ensure the efficient production of the compound while minimizing by-products and ensuring safety.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Nitrobutanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 4-nitrobutanoic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols can be used under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Major Products Formed:
Substitution: Formation of 4-nitrobutanamide or 4-nitrobutanol.
Reduction: Formation of 4-aminobutanoyl chloride.
Hydrolysis: Formation of 4-nitrobutanoic acid.
Wissenschaftliche Forschungsanwendungen
4-Nitrobutanoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used to modify biological molecules for research purposes.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-nitrobutanoyl chloride involves its reactivity towards nucleophiles. The chlorine atom in the molecule is highly reactive and can be easily replaced by other nucleophiles. This reactivity is due to the electron-withdrawing effect of the nitro group, which makes the carbonyl carbon more electrophilic.
Molecular Targets and Pathways:
Nucleophilic Attack: The primary pathway involves the nucleophilic attack on the carbonyl carbon, leading to the substitution of the chlorine atom.
Reduction Pathway:
Vergleich Mit ähnlichen Verbindungen
Butanoyl Chloride: Lacks the nitro group, making it less reactive towards nucleophiles.
4-Nitrobenzoyl Chloride: Contains a benzene ring, leading to different reactivity and applications.
4-Nitrobutanoic Acid: The hydrolyzed form of 4-nitrobutanoyl chloride.
Uniqueness: this compound is unique due to the presence of both a nitro group and a reactive acyl chloride group. This combination makes it highly versatile in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
75938-95-3 |
|---|---|
Molekularformel |
C4H6ClNO3 |
Molekulargewicht |
151.55 g/mol |
IUPAC-Name |
4-nitrobutanoyl chloride |
InChI |
InChI=1S/C4H6ClNO3/c5-4(7)2-1-3-6(8)9/h1-3H2 |
InChI-Schlüssel |
PBGKSVMZQVGCID-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)Cl)C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1H-Indol-4-yl)oxy]-3-[(2-methylpropyl)amino]propan-2-ol](/img/structure/B14446705.png)
![1-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14446726.png)

![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl butanoate](/img/structure/B14446741.png)
![Methyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14446744.png)




![1,7-Dihydroimidazo[4,5-c]pyridine-4,6-dione](/img/structure/B14446763.png)


![3-{[(5-Nitrofuran-2-yl)methyl]amino}phenol](/img/structure/B14446772.png)

